molecular formula C14H14F2N2O3S B2805568 (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-43-9

(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2805568
CAS No.: 941997-43-9
M. Wt: 328.33
InChI Key: XAKDOXRQCHIBNL-VKAVYKQESA-N
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Description

This compound belongs to the benzothiazole class, characterized by a thiazole ring fused to a benzene moiety. Key structural features include:

  • Z-configuration: The imino group (C=N) adopts a spatial arrangement where substituents are on the same side, influencing molecular interactions.
  • Substituents: Two fluorine atoms at positions 4 and 6 on the benzene ring enhance electron-withdrawing effects, while the isobutyrylimino group (R=isobutyryl) contributes steric bulk and lipophilicity.
  • Ester functionality: The methyl ester at the acetoxy position affects solubility and metabolic stability.

Potential applications include kinase inhibition (e.g., CDK1), as seen in structurally related hybrids .

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3S/c1-7(2)13(20)17-14-18(6-11(19)21-3)12-9(16)4-8(15)5-10(12)22-14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDOXRQCHIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzo[d]thiazole core substituted with difluoro and isobutyrylimino groups. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₄F₂N₂O₂S
  • Molecular Weight : 314.34 g/mol

The presence of fluorine atoms enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structural motifs to (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer activity. For instance:

  • Case Study : A study on benzothiazole derivatives demonstrated that certain compounds inhibited cell proliferation in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 5 to 20 µM .
CompoundCell LineIC50 (µM)Mechanism
Compound AHep3B10Induces apoptosis
Compound BMCF-715Cell cycle arrest

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate were tested for their ability to scavenge free radicals:

  • Research Findings : A study reported that derivatives showed DPPH radical scavenging activity with IC50 values between 20 and 50 µM, indicating moderate antioxidant potential .

Anti-inflammatory Activity

Inflammation plays a key role in various chronic diseases. Derivatives of benzo[d]thiazole have shown promising anti-inflammatory effects:

  • Study Results : Compounds exhibited anti-inflammatory activity in vitro with inhibition rates between 70% and 85% compared to control groups .

The mechanisms through which (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects are still being elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases .
  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at various phases, thus preventing cancer cell proliferation.

Scientific Research Applications

The compound (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

  • Chemical Formula : C14H14F2N2O2S
  • Molecular Weight : 314.34 g/mol
  • IUPAC Name : (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

The compound features a thiazole ring, which is known for its biological activity, and difluorinated aromatic systems that enhance its pharmacological properties.

Medicinal Chemistry

The compound is being investigated for its potential as an antitumor agent due to the presence of the benzo[d]thiazole moiety. Studies have indicated that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The difluorinated structure may enhance potency and selectivity by influencing the compound's interaction with biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of similar compounds and their biological evaluation, revealing that modifications in the thiazole ring can lead to significant anticancer activity against breast and lung cancer cell lines .

Antimicrobial Properties

Research indicates that compounds containing thiazole derivatives exhibit antimicrobial activity. The unique electronic properties imparted by the difluorinated groups can enhance the interaction with microbial enzymes or receptors.

Case Study: Antimicrobial Efficacy

In a recent publication, researchers tested various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives demonstrated promising antibacterial properties, suggesting potential applications in developing new antibiotics .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in developing organic semiconductors. The presence of fluorine atoms can improve the thermal stability and electronic properties of materials.

Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds

Compound NameThermal StabilityElectronic MobilityApplication Area
(Z)-methyl 2-(4,6-difluoro-...)HighModerateOrganic Semiconductors
Methyl 2-(4-methylbenzoate)ModerateLowConventional Polymers

Biochemical Research

The compound is also being studied for its role in modulating enzymatic pathways. Its ability to interact with specific enzymes could lead to insights into metabolic processes relevant to disease states.

Case Study: Enzyme Inhibition

Research published in Biochemical Journal demonstrated that certain benzo[d]thiazole derivatives could inhibit key enzymes involved in metabolic disorders, indicating potential therapeutic avenues for conditions like diabetes .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 6, an isobutyrylimino group at position 2, and a methyl acetate moiety at position 3. Key reactions include:

Formation of the Benzo[d]thiazole Core

The synthesis typically begins with the cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, 4,6-difluoro-2-aminobenzenethiol may react with methyl 2-chloroacetate to form the thiazolidinone intermediate, followed by oxidation to the thiazole ring .

Esterification and Functionalization

The methyl acetate group is incorporated using esterification or alkylation. For instance, chloroacetylation of the thiazole nitrogen followed by nucleophilic substitution with methyl alcohol in the presence of K₂CO₃ yields the ester .

Reaction Optimization and Conditions

Relevant data from analogous systems are summarized below:

Reaction Step Conditions Yield Reference
Thiazole ring formationThiourea, H₂SO₄, 120°C, 6 h78%
Imine condensationIsobutyryl chloride, TEA, CH₂Cl₂, 0°C → RT, 12 h85%
EsterificationMethyl alcohol, K₂CO₃, DMF, 60°C, 24 h91%
FluorinationSelectfluor® or DAST, CH₃CN, reflux65–72%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid derivative, which is pivotal for further coupling reactions .

Fluorine Substituent Stability

The 4,6-difluoro groups are resistant to nucleophilic substitution under mild conditions but participate in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when activated .

Imine Reduction

The isobutyrylimino group can be reduced to the corresponding amine using NaBH₄ or LiAlH₄, enabling diversification of the N-substituent .

Spectroscopic Characterization

Key spectral data for analogous compounds include:

  • ¹H NMR (CDCl₃): δ 2.47 (s, 9H, isobutyryl CH₃), 4.08 (s, 2H, CH₂COOCH₃), 7.21–7.32 (m, aromatic H) .
  • ¹³C NMR: δ 164.97 (C=O ester), 160.79 (C=N), 147.83 (C-F) .

Challenges and Limitations

  • Regioselectivity: Fluorination at specific positions requires careful control to avoid byproducts .
  • Imine Stability: The isobutyrylimino group may hydrolyze under strongly acidic or basic conditions, necessitating inert reaction environments .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzothiazole core but differ in substituents, leading to variations in properties:

Compound Name Key Substituents Physical/Chemical Properties Synthesis Method
Target Compound (Z)-Methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate 4,6-difluoro, isobutyrylimino, methyl ester N/A (data unavailable) Likely analogous to
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-nitrobenzoyl, ethyl ester Higher reactivity (nitro group) Commercial synthesis
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indol-3-yl, cyanoacetate Enhanced π-stacking (indole moiety) Three-component reaction
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Methylthiazole, carboxylic acid mp 139.5–140°C (hydrogen bonding) Not specified
Thiazol-5-ylmethyl ureido derivatives Isopropylthiazol, ureido groups High steric bulk Multi-step functionalization

Key Comparative Insights

Electronic Effects
  • 4,6-Difluoro substituents in the target compound enhance ring electron deficiency, possibly improving binding to enzymatic pockets (e.g., kinases) .
Solubility and Reactivity
  • Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer slightly higher polarity than the ethyl analogue in , affecting solubility in organic solvents like CH2Cl2 .
  • Carboxylic Acid vs. Ester : The benzoic acid derivative exhibits higher melting points due to hydrogen bonding, whereas ester-containing compounds (target, ) are likely more lipophilic.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core. For example, cyclization of aminothiophenol derivatives with isobutyryl chloride under reflux in anhydrous DMF generates the imino-thiazole intermediate. Subsequent alkylation with methyl 2-bromoacetate introduces the ester side chain. Reaction optimization includes monitoring via TLC, purification by ethanol recrystallization, and characterization via NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR : Assign peaks for fluorine atoms (δ ~160–170 ppm in ¹³C NMR) and the Z-configuration imino group (δ ~8.5–9.5 ppm in ¹H NMR).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₇H₁₆F₂N₂O₃S.
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1650 cm⁻¹).
  • Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer: Anhydrous DMF or ethanol is preferred for cyclization and alkylation steps. Reflux temperatures (90–95°C) and reaction times of 4–6 hours ensure high yields (~70–80%). Catalytic HCl or methylamine may enhance ring closure in Mannich-type reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or impurities. Strategies include:
  • Variable Temperature NMR : To observe coalescence of split peaks.
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., Z-configuration).
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .

Q. What mechanistic insights explain the reactivity of the imino-thiazole core in nucleophilic substitutions?

  • Methodological Answer: The electron-deficient imino group activates the thiazole ring for nucleophilic attack. For example, the methylsulfonyl group (in related compounds) enhances electrophilicity at the C2 position, enabling reactions with amines or thiols. DFT studies can model charge distribution to predict regioselectivity .

Q. How can researchers address stability issues during long-term storage?

  • Methodological Answer: Degradation pathways (e.g., hydrolysis of the ester or imino group) are mitigated by:
  • Low-Temperature Storage : –20°C under inert gas (N₂/Ar).
  • Stabilizers : Addition of 1–2% hydroquinone to inhibit oxidation.
  • Lyophilization : For solid-state storage to reduce hydrolytic activity .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer:
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., alkylation).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalytic Optimization : Use Pd/C or zeolites to accelerate cyclization .

Q. How is the Z-configuration of the imino group experimentally confirmed?

  • Methodological Answer:
  • NOESY NMR : Correlate spatial proximity between the imino proton and adjacent fluorine atoms.
  • X-ray Diffraction : Resolve bond angles (C=N–C ~120°) and planarity of the thiazole ring.
  • UV-Vis Spectroscopy : Compare λₘₐₙ shifts with E-isomer controls .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer:
  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes.
  • QSAR Models : Correlate substituents (e.g., fluoro, isobutyryl) with anti-inflammatory IC₅₀ values.
  • ADMET Prediction : Assess logP (~2.5) and CYP450 metabolism using SwissADME .

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